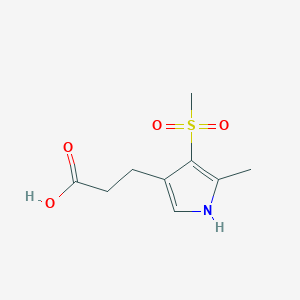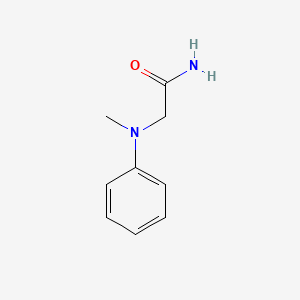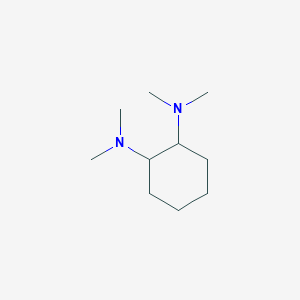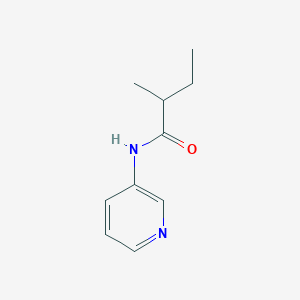
3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid (3-MMPPA) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and is known for its stability, solubility, and wide range of biochemical and physiological effects. 3-MMPPA has been used in various research studies to investigate the mechanisms of action of various drugs and compounds, as well as to study the biochemical and physiological effects of different compounds.
Scientific Research Applications
3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid has a wide range of applications in the field of scientific research. It has been used to investigate the mechanisms of action of various drugs and compounds, as well as to study the biochemical and physiological effects of different compounds. This compound has also been used in the study of drug metabolism, as well as in the development of new drugs and compounds. It has also been used to study the effects of various compounds on the human body, as well as the effects of various drugs on the body's metabolism.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid is not fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with various molecules in the body. It is also believed that this compound has an effect on the activity of various enzymes in the body, as well as on the activity of various receptors in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an effect on the activity of various enzymes in the body, as well as on the activity of various receptors in the body. It has also been shown to have an effect on the metabolism of various drugs and compounds, as well as on the absorption and distribution of various drugs and compounds in the body.
Advantages and Limitations for Lab Experiments
3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its stability, which makes it ideal for use in a variety of laboratory experiments. Additionally, this compound is highly soluble in aqueous solutions, which makes it easy to use in a variety of laboratory experiments. However, this compound is also known to have a low solubility in organic solvents, which can limit its use in certain laboratory experiments.
Future Directions
The future directions for 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid are numerous. One of the main areas of research is to further investigate the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research is needed to investigate the effects of this compound on the metabolism of various drugs and compounds, as well as on the absorption and distribution of various drugs and compounds in the body. Additionally, further research is needed to investigate the possible therapeutic applications of this compound, including its use in the treatment of various diseases and conditions. Finally, further research is needed to investigate the potential side effects of this compound and its use in various laboratory experiments.
Synthesis Methods
3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methanesulfonyl-5-methyl-1H-pyrrole-3-carboxylic acid with sodium hydroxide in an aqueous solution. This reaction results in the formation of the sodium salt of 4-methanesulfonyl-5-methyl-1H-pyrrole-3-carboxylic acid. The second step involves the reaction of the sodium salt of 4-methanesulfonyl-5-methyl-1H-pyrrole-3-carboxylic acid with propanoic acid in an aqueous solution. This reaction results in the formation of this compound.
properties
IUPAC Name |
3-(5-methyl-4-methylsulfonyl-1H-pyrrol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-6-9(15(2,13)14)7(5-10-6)3-4-8(11)12/h5,10H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRZQNXIMWUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)CCC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)






![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)


